Product packaging for S-Methyl-L-thiocitrulline Hydrochloride(Cat. No.:)

S-Methyl-L-thiocitrulline Hydrochloride

Cat. No.: B10767410
M. Wt: 241.74 g/mol
InChI Key: PUDRIFKGLXQFOM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nitric Oxide Synthase (NOS) Isoforms: Neuronal (nNOS), Endothelial (eNOS), and Inducible (iNOS)

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes, from vasodilation to neurotransmission and immune responses. patsnap.com Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.gov There are three main isoforms of NOS, each with distinct tissue localization and regulatory mechanisms: patsnap.comnih.govfrontiersin.org

Neuronal Nitric Oxide Synthase (nNOS or NOS1): Predominantly found in the nervous system, nNOS is involved in processes like synaptic plasticity and the central regulation of blood pressure. nih.govyoutube.com It is constitutively expressed, meaning it is always present in the cell, and its activity is regulated by calcium levels. youtube.comnih.gov Overproduction of NO by nNOS has been implicated in neurodegenerative disorders. youtube.comiasp-pain.org

Endothelial Nitric Oxide Synthase (eNOS or NOS3): Primarily located in the endothelium, the inner lining of blood vessels, eNOS plays a crucial role in maintaining vascular tone and blood flow. patsnap.com Like nNOS, it is constitutively expressed and calcium-dependent. frontiersin.orgnih.gov

Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other two isoforms, iNOS expression is induced in immune cells in response to inflammatory stimuli like cytokines. patsnap.comnih.gov Once expressed, it produces large amounts of NO as part of the immune response. nih.govapexbt.com

The distinct roles of these isoforms make the development of selective inhibitors essential for studying their individual functions and for potential therapeutic applications. nih.gov

Historical Context of the Discovery and Initial Characterization of S-Methyl-L-thiocitrulline Hydrochloride as a Nitric Oxide Synthase Inhibitor

S-Methyl-L-thiocitrulline (SMTC) emerged from research in the early 1990s aimed at developing potent and selective inhibitors of nitric oxide synthase. It was synthesized as a novel analog of citrulline and was found to be a powerful inhibitor of both the constitutive brain (nNOS) and inducible smooth muscle (iNOS) isoforms of NOS. nih.govconsensus.app

A pivotal 1994 study provided a detailed characterization of S-Methyl-L-thiocitrulline's inhibitory action on human nitric oxide synthases. This research established it as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) compared to endothelial (eNOS) and inducible (iNOS) isoforms. nih.govbohrium.com The study demonstrated that S-Methyl-L-thiocitrulline and its ethyl analog were slow, tight-binding inhibitors of nNOS. nih.gov Further research confirmed that S-alkyl-L-thiocitrullines are a novel class of potent NOS inhibitors. researchgate.net

Subsequent studies further solidified the understanding of its selectivity. For human enzymes, this compound exhibits Ki values of 1.2 nM for nNOS, 11 nM for eNOS, and 40 nM for iNOS, demonstrating its preference for the neuronal isoform. caymanchem.com Another study reported that it is approximately 17-fold more selective for rat nNOS over the endothelial enzyme. sigmaaldrich.com This selectivity has made it a valuable tool for distinguishing the physiological and pathological roles of nNOS.

Inhibitory Constants (Ki) of S-Methyl-L-thiocitrulline for Human NOS Isoforms
NOS IsoformKi Value (nM)
nNOS (neuronal)1.2
eNOS (endothelial)11
iNOS (inducible)40

Significance of Selective NOS Inhibitors as Pharmacological Tools in Biochemical and Physiological Research

The development of selective NOS inhibitors like this compound has been crucial for advancing the understanding of the diverse roles of nitric oxide in health and disease. nih.gov By selectively blocking one isoform over others, researchers can dissect the specific contributions of nNOS, eNOS, and iNOS to various biological processes. scbt.com

Selective nNOS inhibitors are particularly valuable for investigating its role in the central nervous system. iasp-pain.orgtandfonline.com For instance, S-Methyl-L-thiocitrulline has been used in human studies to investigate the role of nNOS in neurovascular coupling, the process that links neural activity to changes in blood flow in the brain. nih.gov Such research is vital for understanding conditions where this process may be impaired.

The ability to target specific NOS isoforms helps to avoid the widespread effects that would result from non-selective inhibition. bohrium.com For example, inhibiting eNOS could have undesirable cardiovascular consequences, while inhibiting iNOS might be beneficial in certain inflammatory conditions. nih.gov Therefore, selective inhibitors are indispensable pharmacological tools that allow for a more precise investigation of NO signaling pathways in both biochemical and physiological research. nih.govscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN3O2S B10767410 S-Methyl-L-thiocitrulline Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClN3O2S

Molecular Weight

241.74 g/mol

IUPAC Name

(2R)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m1./s1

InChI Key

PUDRIFKGLXQFOM-NUBCRITNSA-N

Isomeric SMILES

CSC(=NCCC[C@H](C(=O)O)N)N.Cl

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N.Cl

Origin of Product

United States

Molecular and Enzymatic Mechanisms of S Methyl L Thiocitrulline Hydrochloride Action

Selective Inhibition Profile of Neuronal Nitric Oxide Synthase (nNOS)

S-Methyl-L-thiocitrulline is distinguished by its potent and selective inhibition of nNOS when compared to the eNOS and iNOS isoforms. apexbt.comnih.gov This selectivity is crucial for discerning the specific physiological and pathophysiological roles of nNOS, as inhibiting all three isoforms simultaneously can produce widespread and confounding systemic effects. nih.gov

The inhibitory potency of S-Methyl-L-thiocitrulline has been quantified against the different human and rat NOS isoforms, revealing a clear preference for nNOS. For human enzymes, SMTC demonstrates significantly higher affinity for nNOS. caymanchem.comnih.gov Studies have reported inhibition constant (Ki) values that are substantially lower for nNOS compared to both eNOS and iNOS. caymanchem.comnih.gov For instance, one study found Ki values of 1.2 nM for nNOS, 11 nM for eNOS, and 34-40 nM for iNOS. caymanchem.comnih.gov This indicates that SMTC is approximately 10-fold more potent as an inhibitor of nNOS than eNOS. nih.govnih.gov

Research on rat enzymes further supports this selectivity. SMTC has been shown to be about 17-fold more selective for rat nNOS in neuronal tissue compared to rat eNOS in the vascular endothelium. nih.govsigmaaldrich.com This preferential inhibition allows for the targeted investigation of nNOS activity in vivo. nih.gov

Table 1: Comparative Inhibition of Human NOS Isoforms by S-Methyl-L-thiocitrulline
NOS IsoformInhibition Constant (Ki)Reference
nNOS (neuronal)1.2 nM caymanchem.comnih.gov
eNOS (endothelial)11 nM caymanchem.comnih.gov
iNOS (inducible)34-40 nM caymanchem.comnih.gov
Table 2: Comparative Inhibition of Rat NOS Isoforms by S-Methyl-L-thiocitrulline
NOS IsoformIC50Selectivity vs. eNOSReference
nNOS (neuronal)300 nM~17-fold greater selectivity for nNOS sigmaaldrich.com
eNOS (endothelial)5.4 µM sigmaaldrich.com

Interaction Mechanisms with NOS Active Sites

The inhibitory action of S-Methyl-L-thiocitrulline is a result of its specific interactions within the active site of the NOS enzyme, where the conversion of L-arginine to L-citrulline and NO occurs. maastrichtuniversity.nlresearchgate.net

S-Methyl-L-thiocitrulline functions as an inhibitor by acting as a structural analog of L-arginine, the natural substrate for NOS. nih.gov This substrate mimicry allows it to bind to the enzyme's active site. The inhibition is characterized as being competitive with L-arginine, meaning that SMTC and L-arginine directly compete for binding to the same site on the enzyme. nih.govnih.govresearchgate.net The competition constant (Ks) for L-arginine as a competitive inhibitor of SMTC binding to human nNOS has been measured at 2.2 μM, which is comparable to the enzyme's Michaelis constant (Km) for L-arginine (1.6 μM). nih.gov This confirms that SMTC occupies the L-arginine binding site to exert its inhibitory effect. nih.govscbt.com

S-Methyl-L-thiocitrulline is described as a slow, tight-binding inhibitor of nNOS. nih.gov This kinetic behavior suggests that the initial binding event is followed by a conformational change in the enzyme, leading to a more stable, tightly bound enzyme-inhibitor complex. The association rate constant (kon) for SMTC with nNOS is 2.6 x 105 M-1s-1, while the dissociation rate constant (koff) is very slow at 3 x 10-4 s-1, reflecting the stability of the interaction. nih.gov Unlike its parent compound, L-thiocitrulline, spectral studies have shown that the S-alkylation in SMTC prevents a direct interaction between the inhibitor's sulfur atom and the heme iron within the enzyme's active site. nih.govresearchgate.net

Downstream Modulation of Nitric Oxide Production and Signaling Pathways

By selectively inhibiting nNOS, S-Methyl-L-thiocitrulline effectively reduces the production of NO in neuronal tissues, leading to the modulation of various downstream signaling pathways. nih.gov The functional consequences of this inhibition have been observed in multiple physiological systems.

In the central nervous system, nNOS-derived NO is a key factor in neurovascular coupling (NVC), the process that matches local blood flow to changes in neural activity. nih.gov Studies in humans using SMTC have shown that nNOS inhibition blunts the speed of the NVC response to visual stimulation, indicating a role for nNOS in the dynamic control of cerebral blood flow. nih.gov Furthermore, nNOS-derived NO acts as a neurotransmitter involved in processes like long-term potentiation, which is crucial for learning and memory. apexbt.commaastrichtuniversity.nl

Systemically, the inhibition of nNOS by SMTC can lead to significant hemodynamic effects. Administration of SMTC causes an increase in blood pressure (pressor activity) and vasoconstriction in various vascular beds. nih.govresearchgate.net This effect is attributed to the inhibition of nNOS, which contributes to basal vascular tone. nih.govnih.gov The ability of SMTC to reverse hypotension in experimental models of septic shock highlights the role of NO overproduction in such conditions. apexbt.comresearchgate.net These findings demonstrate that the selective inhibition of nNOS by SMTC has profound effects on both local and systemic signaling pathways regulated by nitric oxide. nih.govresearchgate.net

Application in in Vitro Research Models

Studies on Cellular Nitric Oxide Release and Nitrite (B80452) Production

S-Methyl-L-thiocitrulline Hydrochloride is extensively utilized in in vitro studies to investigate the roles of specific nitric oxide synthase isoforms in cellular processes by inhibiting the production of nitric oxide. As a cell-permeable compound, it can effectively target intracellular NOS enzymes. sigmaaldrich.com Its primary mechanism of action is the competitive inhibition of the binding of the substrate L-arginine to the active site of NOS. apexbt.com

The inhibitory potency of this compound varies among the different NOS isoforms. It exhibits a marked selectivity for neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). apexbt.com This selectivity is crucial for researchers aiming to dissect the specific contributions of nNOS in cellular signaling pathways.

In studies using purified human NOS enzymes, S-Methyl-L-thiocitrulline has demonstrated significant potency. For human nNOS, the inhibition constant (Ki) has been reported to be 1.2 nM. caymanchem.com In contrast, its inhibitory effect on human eNOS and iNOS is less pronounced, with Ki values of 11 nM and 40 nM, respectively. caymanchem.com Similarly, research on rat enzymes has shown that this compound is approximately 17-fold more selective for neuronal NOS (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM). sigmaaldrich.com

By effectively blocking the catalytic activity of NOS, this compound reduces the synthesis of nitric oxide, which is rapidly oxidized to nitrite and nitrate. Therefore, a common application of this compound in cell culture systems is to decrease the measurable levels of these nitric oxide metabolites in the culture medium, providing a direct assessment of its inhibitory effect on cellular NO release.

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline on Human Nitric Oxide Synthase Isoforms

NOS Isoform Inhibition Constant (Ki)
Neuronal NOS (nNOS) 1.2 nM
Endothelial NOS (eNOS) 11 nM
Inducible NOS (iNOS) 40 nM

Investigation of Cellular Biochemical Responses in the Presence of this compound

The selective inhibition of nitric oxide production by this compound allows researchers to investigate the downstream cellular biochemical responses that are modulated by NO. One such area of investigation is the regulation of receptor signaling.

In an in vitro model using extracellular recordings from rat locus coeruleus (LC) neurons, this compound was used to probe the involvement of nNOS in the desensitization of the µ-opioid receptor (MOR). researchgate.net The study found that higher concentrations of the compound (0.3, 3, and 10 µM) significantly attenuated the desensitization induced by the opioid agonist Met-enkephalin (ME). researchgate.net This suggests that nNOS-derived nitric oxide plays a role in the process of MOR desensitization in these neurons. In contrast, lower concentrations (0.01 and 0.03 µM) had no significant effect. researchgate.net

Nitric oxide is a well-known activator of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. By inhibiting NO production, this compound can be used to study the role of the NO/cGMP pathway in various cellular responses. For instance, in LC neurons, nitric oxide is known to increase the firing rate via a cGMP-dependent protein kinase. researchgate.net The application of this compound in such a system would be expected to prevent this increase in neuronal activity by blocking the upstream production of NO.

Table 2: Effect of this compound on µ-Opioid Receptor Desensitization in Rat Locus Coeruleus Neurons

Concentration of this compound Effect on ME-induced Desensitization
0.01 µM No significant change
0.03 µM No significant change
0.3 µM 46% reduction
3 µM 35% reduction
10 µM 63% reduction

Analysis of Protein Post-Translational Modifications (e.g., S-nitrosylation) in Cultured Cell Systems

A significant mechanism by which nitric oxide exerts its biological effects is through protein S-nitrosylation, a reversible post-translational modification where a nitroso group is added to a cysteine thiol. This modification can alter protein function, localization, and stability.

The selective inhibition of nNOS by this compound makes it a valuable tool for investigating the specific role of this isoform in mediating S-nitrosylation of target proteins. In cultured cell systems, the addition of this compound can be used to prevent or reduce the S-nitrosylation of proteins that are specifically targeted by nNOS-derived NO.

While direct studies detailing the use of this compound to measure changes in the S-nitrosylation of specific proteins in cultured cells are not extensively detailed in the provided search results, the mechanism of action strongly supports this application. For example, in neurodegenerative disease models where excessive NO production by nNOS is implicated, this compound could be used to determine if the pathological effects are mediated by the S-nitrosylation of critical proteins. By treating cultured neurons with a neurotoxic stimulus that activates nNOS, researchers can compare the levels of S-nitrosylated proteins in the presence and absence of this compound. A reduction in S-nitrosylation in the treated group would indicate that nNOS is the primary source of the NO responsible for this modification.

This approach allows for the elucidation of nNOS-specific signaling pathways and the identification of proteins whose functions are regulated by nNOS-mediated S-nitrosylation under various physiological and pathological conditions.

Application in in Vivo Preclinical Research Models Animal Studies

Cardiovascular System Research Applications

In cardiovascular research, S-Methyl-L-thiocitrulline Hydrochloride is used to differentiate the functions of nNOS from other NOS isoforms in the regulation of blood pressure and heart function.

S-Methyl-L-thiocitrulline has been used extensively in animal models to clarify the role of nNOS in controlling vascular tone and regional blood flow. nih.gov In conscious rats, systemic administration of the compound produces a significant, though short-lived, pressor effect (increase in blood pressure). nih.gov This increase in pressure is associated with vasoconstriction in specific vascular beds, including the renal, mesenteric, and hindquarters circulations. nih.gov

Table 2: Regional Hemodynamic Effects of S-Methyl-L-thiocitrulline in Conscious Rats
Hemodynamic ParameterObserved EffectReference
Mean Blood PressureSignificant, short-lived increase (pressor effect) nih.gov
Renal Vascular ConductanceVasoconstriction nih.gov
Mesenteric Vascular ConductanceVasoconstriction nih.gov
Hindquarters Vascular ConductanceVasoconstriction nih.gov

The neuronal isoform of nitric oxide synthase is an important regulator of cardiac contractility. umsha.ac.ir Studies using S-Methyl-L-thiocitrulline and nNOS knockout mouse models have shown that nNOS-derived NO has a suppressive effect on basal myocardial contractility. nih.govumsha.ac.ir Selective inhibition of nNOS leads to an increase in cardiomyocyte contractility, measured as fractional shortening. umsha.ac.ir

This effect is linked to the modulation of intracellular calcium (Ca²⁺) handling. umsha.ac.ir Inhibition of nNOS has been shown to increase the amplitude of the Ca²⁺ transient in cardiomyocytes. umsha.ac.ir Further investigation revealed that nNOS disruption leads to increased Ca²⁺ influx and a greater sarcoplasmic reticulum (SR) Ca²⁺ load. nih.gov These findings have uncovered a mechanism by which nNOS acts as a key determinant of basal contractility in the mammalian heart by modulating the intracellular calcium cycling that governs excitation-contraction coupling. nih.gov

Gastrointestinal System Research Applications

The gastrointestinal system, with its intricate regulatory mechanisms, has been a significant focus of research involving this compound. These studies primarily aim to understand the role of neuronally-derived NO in maintaining mucosal integrity and regulating blood flow.

Nitric oxide is a key mediator in the maintenance of gastric mucosal health, contributing to protection by regulating blood flow and mucus secretion. nih.gov Low mucosal blood flow is a predisposing factor to injury, while an increase in blood flow is a crucial part of the healing process. nih.gov Research in this area utilizes this compound to investigate the specific contribution of the nNOS isoform to these protective mechanisms. By selectively inhibiting nNOS, researchers can differentiate its effects from those of other NOS isoforms, such as endothelial NOS (eNOS), which is also present in the gastric mucosa.

In experimental models, the administration of agents that damage the gastric mucosa typically induces an increase in blood flow, a hyperemic response that is considered a primary defense mechanism. nih.gov Studies using this compound help to parse the contribution of neuronal pathways in mediating this protective hyperemia. The inhibition of nNOS by this compound allows for the examination of how the absence of neuronally-produced NO affects the stomach's ability to maintain blood flow and protect itself from injury.

Research FocusInvestigated ParameterRole of this compound
Gastric Mucosal ProtectionGastric Mucosal Blood FlowTo inhibit nNOS and assess the role of neuronally-derived NO in regulating blood flow as a protective mechanism against mucosal injury.
Gastric Defense MechanismsHyperemic Response to InjuryTo determine the specific contribution of nNOS to the increase in blood flow observed following mucosal damage.

Other Systemic and Physiological Research Applications

The utility of this compound extends beyond the gastrointestinal system, proving invaluable in studies of skeletal muscle physiology, host-microbe interactions, and endocrine function in non-mammalian models.

In the realm of skeletal muscle physiology, this compound has been employed to explore the influence of nNOS-derived NO on vascular control. In a study involving Sprague-Dawley rats, systemic administration of S-methyl-l-thiocitrulline (SMTC) was observed to reduce hindlimb skeletal muscle blood flow. oup.comnih.gov This finding suggests that nNOS-derived NO plays a role in peripheral vascular control within skeletal muscle. oup.com The research indicated that the reduction in blood flow was a result of this peripheral control, rather than an increase in sympathetic vasoconstriction. oup.com

Animal ModelCompound AdministeredObserved Effect on Skeletal MuscleImplication
Sprague-Dawley RatS-methyl-l-thiocitrulline (SMTC)Reduction in hindlimb skeletal muscle blood flow oup.comnih.govnNOS-derived NO is involved in peripheral vascular control in skeletal muscle. oup.com

This compound has been instrumental in uncovering the molecular dialogues between hosts and their microbial symbionts. A notable example is the study of the mutualistic relationship between the Hawaiian bobtail squid, Euprymna scolopes, and the bioluminescent bacterium, Vibrio fischeri. nih.gov During the initial stages of colonization of the squid's light organ, V. fischeri is exposed to host-derived nitric oxide. nih.gov

To test the hypothesis that host-derived NO influences the colonization process, researchers used S-methyl-L-thiocitrulline (SMTC) as a general NOS inhibitor. nih.gov The addition of SMTC to the seawater during colonization was found to increase the relative colonization competence of the wild-type V. fischeri by four-fold. nih.gov This suggests that host-derived NO, under normal conditions, suppresses the bacterium's ability to acquire hemin, thereby modulating the effectiveness of colonization. nih.gov

Symbiotic ModelResearch QuestionExperimental ToolKey Finding
Euprymna scolopes (Hawaiian bobtail squid) & Vibrio fischeriDoes host-derived NO affect the colonization competence of V. fischeri?S-methyl-L-thiocitrulline (SMTC)Inhibition of NOS with SMTC increased the relative colonization competence of V. fischeri by 4-fold. nih.gov

The application of this compound has also extended to endocrinological research in non-mammalian vertebrates. In a study on the pituitary pars intermedia of the aquatic toad Xenopus laevis, this compound was used to investigate the endogenous production of nitric oxide. nih.gov The research demonstrated that bacterial lipopolysaccharide (LPS) stimulates the generation of NO and its reaction products in cultured melanotropes. nih.gov The study confirmed the role of NOS in this process by showing that the effect of LPS was blocked by this compound, described as a potent general NOS inhibitor. nih.gov This finding was crucial in establishing that NO is endogenously produced within the amphibian pituitary and can be modulated by inflammatory stimuli. nih.gov

Animal ModelPituitary RegionStimulantInhibitor UsedOutcome of Inhibition
Xenopus laevis (Aquatic Toad)Pars IntermediaBacterial Lipopolysaccharide (LPS)This compoundBlocked the LPS-stimulated generation of NO and its reaction products. nih.gov

Advanced Research Methodologies and Techniques Utilizing S Methyl L Thiocitrulline Hydrochloride

Use as a Pharmacological Probe for Dissecting Isoform-Specific Roles of NOS

S-Methyl-L-thiocitrulline is a potent inhibitor of nitric oxide synthase (NOS) with significant selectivity for the neuronal isoform (nNOS or NOS-1) over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms. glpbio.cncaymanchem.comapexbt.com This selectivity is fundamental to its use as a pharmacological probe, allowing researchers to distinguish the contributions of each NOS isoform to various biological processes. nih.gov The compound acts as a slow, tight-binding inhibitor of nNOS. nih.gov L-arginine, the natural substrate for NOS, functions as a competitive inhibitor of SMTC binding. apexbt.comnih.gov

The inhibitory potency of S-Methyl-L-thiocitrulline varies significantly across the different human NOS isoforms, a characteristic that is crucial for its application in research. caymanchem.comnih.gov This differential inhibition enables the dissection of isoform-specific pathways. For example, by administering SMTC at concentrations that inhibit nNOS but have a minimal effect on eNOS, researchers can investigate physiological functions specifically governed by neuronal nitric oxide production. nih.gov Studies in rats have shown that SMTC is approximately 17-fold more selective for nNOS in neuronal tissue compared to eNOS in the vascular endothelium, highlighting its utility for in vivo research. nih.govsigmaaldrich.com

Below is an interactive data table summarizing the inhibitory constants (Ki) of S-Methyl-L-thiocitrulline for the three human NOS isoforms.

NOS IsoformInhibitory Constant (Ki)Selectivity Ratio (vs. nNOS)
Neuronal (nNOS)1.2 nM1x
Endothelial (eNOS)11 nM~9.2x less sensitive
Inducible (iNOS)34-40 nM~28x - 33x less sensitive

This data demonstrates the high potency and selectivity of S-Methyl-L-thiocitrulline for the nNOS isoform, making it an invaluable tool for isolating its specific biological functions. caymanchem.comnih.gov

Applications in Radiotracer Synthesis for In Vivo Imaging Studies (e.g., Carbon-11 Labeling)

The ability to visualize and quantify the distribution of NOS enzymes in vivo is critical for understanding their role in diseases. S-Methyl-L-thiocitrulline has been successfully labeled with the positron-emitting radionuclide Carbon-11 ([11C]) to create a radiotracer for Positron Emission Tomography (PET) imaging. nih.gov PET is a molecular imaging technique that uses radiolabeled molecules to study biological processes in vivo. mdpi.comscholaris.ca The short half-life of Carbon-11 (approximately 20.4 minutes) makes it suitable for imaging studies, as it minimizes radiation exposure to the subject. openmedscience.com

The synthesis of S-[11C]methyl-L-thiocitrulline ([11C]SMTC or [11C]MTICU) involves a two-step process that starts with the S-alkylation of a precursor molecule using [11C]methyl iodide ([11C]MeI). nih.gov This radiolabeled compound allows for the non-invasive, real-time study of nNOS levels and distribution in living organisms, including primates. nih.gov Preclinical studies have demonstrated that [11C]SMTC can cross the blood-brain barrier, a critical characteristic for a neurological PET tracer. nih.govnih.gov

PET imaging studies using [11C]SMTC in baboons have shown increased uptake in regions with high nNOS expression, such as the olfactory bulb. nih.gov Biodistribution studies in rats also revealed higher uptake in the cerebellum, another area rich in nNOS, compared to regions with lower nNOS levels like the cortex or brain stem. nih.gov These findings validate its potential as a useful tracer for determining nNOS levels in vivo. nih.gov

The key properties of the [11C]SMTC radiotracer are summarized in the table below.

PropertyFindingSignificance
Synthesis Yield 9.1% - 12.5%Demonstrates a feasible radiosynthesis process for research applications. nih.gov
Lipophilicity (LogP) 1.08 ± 0.08Indicates sufficient lipid solubility to potentially cross the blood-brain barrier. nih.gov
In Vivo Stability (30 min) 64% intactShows reasonable stability in the body during the imaging window. nih.gov
Brain Uptake Stable from 10 min to 1 hrAllows for a reliable imaging period to assess nNOS distribution. nih.gov
Regional Specificity Higher uptake in cerebellum and olfactory bulbCorrelates with known areas of high nNOS concentration, confirming target engagement. nih.gov

Integration with Gene Expression Profiling and Systems Biology Approaches in Disease Modeling

While direct studies extensively detailing the use of S-Methyl-L-thiocitrulline in gene expression profiling are not prevalent, its role as a highly selective pharmacological probe makes it an ideal tool for integration into systems biology workflows. Systems biology aims to understand complex biological systems by integrating multi-omics data (genomic, proteomic, transcriptomic) to build predictive models of disease mechanisms and drug responses. nih.govntnu.no

In the context of disease modeling, S-Methyl-L-thiocitrulline can be used to create a specific perturbation in a biological system—the inhibition of nNOS. By applying the inhibitor to cell cultures or animal models of disease, researchers can then use high-throughput techniques like RNA sequencing to generate gene expression profiles. These profiles would reveal which genes are up- or down-regulated as a direct consequence of nNOS inhibition.

This approach allows for the elucidation of downstream signaling pathways and genetic networks regulated by nNOS. The resulting data can be integrated into computational models to:

Identify nNOS-dependent pathways: Uncover novel molecular interactions and cellular processes influenced by nNOS activity.

Discover new therapeutic targets: By analyzing the broader network effects of nNOS inhibition, new nodes for therapeutic intervention may be identified.

This methodology, which combines a selective chemical probe with omics-level analysis, is a cornerstone of modern systems medicine, facilitating a deeper understanding of the intricate molecular networks that underlie complex diseases. nih.gov

Investigational Studies of Human Physiological Mechanisms using S-Methyl-L-thiocitrulline Hydrochloride as a Research Tool

S-Methyl-L-thiocitrulline has been instrumental in first-in-human studies designed to clarify the specific role of nNOS in human physiology, particularly in vascular regulation. nih.gov These studies have challenged previous assumptions that eNOS is solely responsible for nitric oxide-mediated control of blood flow. nih.govnih.gov

By administering SMTC to healthy human subjects, researchers have been able to parse the distinct contributions of nNOS and eNOS to microvascular tone. nih.gov For instance, selective nNOS inhibition with SMTC was found to reduce basal blood flow in both the forearm and coronary circulations. nih.govnih.gov Crucially, this effect was observed without altering the normal vasodilation response mediated by eNOS to stimuli like acetylcholine or substance P. nih.gov This demonstrates that nNOS plays a significant role in regulating resting vascular tone, independent of eNOS. nih.gov

Another key area of investigation has been neurovascular coupling (NVC), the process that matches local blood flow to changes in brain activity. nih.gov A study using SMTC in healthy adults found that nNOS inhibition blunted the speed of the NVC response to visual stimulation. nih.gov This suggests that nNOS-derived NO is important for the rapid initiation of blood flow increase when a brain region becomes active. nih.gov

The table below summarizes key findings from human investigational studies using S-Methyl-L-thiocitrulline.

Study FocusMethodologyKey FindingImplication
Basal Blood Flow Intra-arterial infusion of SMTC in human forearm and coronary circulations.SMTC reduces basal blood flow but does not affect eNOS-mediated vasodilation in response to agonists. nih.govnih.govnNOS is a key regulator of resting microvascular tone in humans. nih.gov
Neurovascular Coupling (NVC) Intravenous infusion of SMTC during visual stimulation task.nNOS inhibition reduced the rapidity of the increase in cerebral blood flow velocity at the onset of stimulation. nih.govnNOS plays a role in the dynamic and rapid control of cerebral blood flow. nih.gov
Mental Stress Response Infusion of SMTC during mental stress tests.SMTC inhibits the vasodilation that typically occurs in response to mental stress. nih.govThe vascular response to psychological stressors is, in part, mediated by nNOS.
Sympathetic Nerve Activity Intravenous SMTC in sino-aortic-denervated rats (preclinical model relevant to human physiology).SMTC-induced reductions in skeletal muscle and renal blood flow are not caused by increased sympathetic nerve discharge. nih.govThe vascular effects of SMTC are due to peripheral nNOS inhibition rather than central sympathetic activation. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel S-Methyl-L-thiocitrulline Hydrochloride Derivatives for Enhanced Research Specificity

While S-Methyl-L-thiocitrulline is a potent and selective inhibitor of nNOS, the quest for even greater specificity continues to drive the synthesis of novel derivatives. The rationale behind this exploration is to develop molecular probes that can further dissect the functions of the three NOS isoforms (nNOS, eNOS, and iNOS), which often have overlapping yet distinct roles.

Research has shown that modifications to the S-alkyl group of the thiocitrulline backbone can significantly alter inhibitory potency and selectivity. For instance, the compound S-ethyl-L-thiocitrulline has demonstrated an even higher selectivity for nNOS over eNOS compared to SMTC. This suggests that systematic modifications, such as altering the length, branching, or cyclic nature of the S-alkyl group, could yield inhibitors with finely tuned profiles. The goal is to create a portfolio of inhibitors with varying degrees of selectivity, allowing researchers to probe the function of each NOS isoform with unparalleled precision. An inhibitor with an exceptionally high specificity for nNOS would be invaluable for in vivo studies, minimizing off-target effects on eNOS, which is crucial for cardiovascular homeostasis.

Table 1: Comparative Inhibitory Potency of S-Alkyl-L-thiocitrulline Derivatives on Human NOS Isoforms

Compound nNOS Ki (nM) eNOS Ki (nM) iNOS Ki (nM) Selectivity (eNOS/nNOS)
S-Methyl-L-thiocitrulline 1.2 11 34 ~9.2x
S-Ethyl-L-thiocitrulline 0.5 24 17 ~48x

Data sourced from studies on human nitric oxide synthases.

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Elucidation

To fully understand the downstream effects of nNOS inhibition by compounds like S-Methyl-L-thiocitrulline, researchers are moving beyond traditional 2D cell cultures and simplistic animal models. The development of more physiologically relevant systems is critical for elucidating complex biological mechanisms.

Advanced In Vitro Models:

Organ-on-a-Chip: This technology uses microfluidic chips to create 3D microenvironments that mimic the structure and function of human organs. A "brain-on-a-chip" model, for example, could incorporate neurons, glial cells, and endothelial cells to study the effects of SMTC on neurovascular coupling—a process where nNOS is known to play a role. These models allow for real-time monitoring and manipulation in a human-relevant context.

3D Cell Cultures and Organoids: Spheroids and organoids are three-dimensional cell cultures that better replicate the cell-cell interactions and microenvironment of native tissue. Neuronal organoids can be used to investigate how nNOS inhibition with SMTC affects neuronal development, synaptic plasticity, and network activity, providing deeper insights than monolayer cultures.

Advanced In Vivo Models:

Genetically Engineered Models: The use of animal models with specific genes knocked out or knocked in allows for precise investigation of molecular pathways. For instance, studying the effects of SMTC in a mouse model of a specific neurodegenerative disease could help clarify the therapeutic potential of nNOS inhibition in that context.

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, providing a platform to study human-specific biological responses. While less common in neuroscience, this approach could be adapted to study human neuronal grafts and their response to nNOS inhibitors.

These advanced models will be instrumental in bridging the gap between preclinical findings and human biology, offering more accurate predictions of a compound's effects.

Unraveling Undiscovered Physiological and Pathophysiological Roles through Targeted nNOS Inhibition

The selectivity of S-Methyl-L-thiocitrulline makes it an exceptional tool for exploring the specific contributions of nNOS to various biological processes. While its role in the central nervous system and cardiovascular regulation has been a major focus, targeted inhibition can illuminate its function in other, less-understood areas.

For example, studies have utilized SMTC to demonstrate that nNOS-derived NO is involved in regulating regional blood flow and blood pressure. In conscious rats, SMTC was shown to cause a pressor response, consistent with the inhibition of nNOS. Furthermore, research in humans has shown that nNOS plays a role in the dynamic control of cerebral blood flow, particularly in the rapidity of the neurovascular response to stimulation.

Future investigations using SMTC could focus on:

Peripheral Nervous System: Exploring the role of nNOS in sensory nerve function, gastrointestinal motility, and respiratory control, where its functions are not as well-defined as in the brain.

Metabolic Disorders: Investigating the potential involvement of nNOS in the regulation of glucose metabolism and insulin sensitivity, as NO signaling is increasingly recognized as a player in metabolic health.

Chronic Pain and Inflammation: While NO is known to be involved in pain signaling, the specific role of nNOS is complex. SMTC can help dissect its contribution to conditions like migraine and neuropathic pain.

By selectively blocking nNOS, researchers can confidently attribute observed physiological or pathophysiological changes to this specific enzyme, thereby mapping its functional footprint throughout the body.

Contribution to Fundamental Understanding of Nitric Oxide Signaling in Diverse Biological Systems

The study of S-Methyl-L-thiocitrulline and its derivatives fundamentally enhances our understanding of nitric oxide signaling, a ubiquitous and critically important biological pathway. NO's diverse functions stem from the precise spatial and temporal control of its production by the different NOS isoforms.

The primary contribution of SMTC is enabling the clear separation of nNOS-mediated events from those controlled by eNOS or iNOS. For example, in the cardiovascular system, both nNOS and eNOS contribute to vascular tone. Using a selective inhibitor like SMTC allows researchers to isolate the neuronal contribution to blood pressure regulation. This specificity is crucial for building accurate models of how the NO signaling network operates.

Research with SMTC helps clarify:

Isoform-Specific Downstream Pathways: Determining which signaling cascades (e.g., soluble guanylyl cyclase activation) are preferentially activated by NO derived from nNOS versus other isoforms.

Cross-Talk Between Isoforms: Investigating how the inhibition of one NOS isoform may lead to compensatory changes in the activity of others.

Cellular Specificity: Pinpointing the specific cell types (e.g., specific neuronal populations, epithelial cells) where nNOS activity is critical for a given biological function.

Ultimately, by providing a means to selectively perturb one component of the complex NO signaling system, S-Methyl-L-thiocitrulline allows for a more granular and accurate understanding of how this simple molecule achieves its vast and varied biological effects.

Q & A

How does S-Methyl-L-thiocitrulline Hydrochloride (L-SMTC) modulate nitric oxide (NO) pathways in urological research?

Basic Question
L-SMTC acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), reducing NO production, which is critical for urethral sphincter relaxation and detrusor muscle coordination. In female rats, intrathecal L-SMTC administration (1 μmol) inhibits urethral sphincter relaxation and micturition reflexes, while L-arginine (NOS substrate) reverses these effects . Methodologically, studies use simultaneous bladder and urethral pressure recordings during isovolumetric contractions to quantify changes in relaxation and contraction dynamics .

What experimental models are recommended for studying L-SMTC's effects on bladder-sphincter coordination?

Basic Question
Key models involve anesthetized female rats with implanted bladder and urethral catheters. Catheters (e.g., PE-10) are placed in the bladder dome and urethra to monitor pressure changes. L-SMTC is administered via intrathecal (L6-S1 spinal level) or intracerebroventricular routes, followed by saline infusion to induce isovolumetric contractions. Post-experiment, dye injection confirms catheter placement accuracy . Statistical analysis includes ANOVA with Bonferroni correction for multi-group comparisons .

How does the route of L-SMTC administration (intrathecal vs. intracerebroventricular) influence experimental outcomes?

Advanced Question
Intrathecal L-SMTC directly targets spinal NOS pathways, causing complete inhibition of urethral sphincter relaxation and detrusor contractions. In contrast, intracerebroventricular administration increases urethral sphincter tonus without blocking relaxation, suggesting supraspinal NO modulation. These divergent outcomes highlight the need for precise anatomical targeting in experimental design . Researchers must validate catheter placement via post-mortem dissection to avoid confounding results .

What methodological considerations address contradictions in L-SMTC's isoform specificity?

Advanced Question
While L-SMTC is reported as an nNOS-specific inhibitor in rat models , some studies note broader inhibition of NOS isoforms (e.g., NOS1, NOS2, NOS3) . To resolve this, researchers should:

  • Use isoform-selective controls (e.g., aminoguanidine for iNOS).
  • Validate specificity via genetic knockouts (e.g., nNOS⁻/⁻ mice) or comparative assays with non-selective inhibitors like L-NAME .
  • Quantify NO metabolites (e.g., nitrites) to confirm pathway inhibition .

How should researchers statistically analyze data from L-SMTC studies to account for variability?

Advanced Question
Data should be expressed as mean ± SEM and analyzed using repeated-measures ANOVA to compare pre- and post-treatment effects. Bonferroni corrections are critical for multi-group comparisons (e.g., L-SMTC vs. L-arginine groups). Inconsistencies, such as non-significant detrusor pressure changes despite observed trends, require power analysis to ensure adequate sample sizes (n ≥ 6 per group) .

What mechanisms explain the reversal of L-SMTC effects by L-arginine?

Basic Question
L-arginine, as the physiological NOS substrate, competes with L-SMTC for enzyme binding, restoring NO synthesis. Post-L-SMTC administration, L-arginine (300 nmol i.t.) reinstates urethral sphincter relaxation and bladder contraction amplitude, confirming the NO-dependent nature of these reflexes. Recovery timelines (5–10 minutes) align with NO's rapid diffusion and short half-life .

How do contradictory findings on NO's role in bladder-sphincter function inform future research?

Advanced Question
Discrepancies arise from differing NOS isoform expression across species and anatomical sites. For example:

  • Rat studies show nNOS dominance in L6-S1 spinal motor neurons , while human studies report eNOS in urethral tissues.
  • L-SMTC's partial inhibition in some models suggests compensatory iNOS or non-NO pathways.
    Future work should combine isoform-specific inhibitors, localized NO sensors, and electrophysiology to dissect these mechanisms .

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